Superior Therapeutic Index vs. Baclofen and Other PAMs in a Seizure Model
In a direct head-to-head comparison using the DBA/2J mouse audiogenic seizure (AGS) test, CMPPE demonstrated a superior therapeutic index (TI = hypoactivity/anticonvulsant effects) compared to the orthosteric agonist baclofen and several other GABAB PAMs [1]. The calculated TI for CMPPE was 5.00x, while that of baclofen was less than 1.0x, indicating a favorable dissociation between efficacy and motor impairment [1]. Other PAMs tested in the same assay, such as A-1295120 (TI = 5.31x), rac-BHFF (TI = 4.74x), GS39783 (TI = 3.41x), and A-1474713 (TI = 1.83x), provide a clear context for CMPPE's profile [1].
| Evidence Dimension | Therapeutic Index (Hypoactivity/Anticonvulsant Ratio) |
|---|---|
| Target Compound Data | 5.00x |
| Comparator Or Baseline | Baclofen (< 1.0x), A-1295120 (5.31x), rac-BHFF (4.74x), GS39783 (3.41x), A-1474713 (1.83x) |
| Quantified Difference | CMPPE's TI is >5 times greater than baclofen's and ranks among the highest of the tested PAMs |
| Conditions | DBA/2J mouse audiogenic seizure (AGS) test; assessment of drug-induced motor side-effects during acclimation period |
Why This Matters
This quantitative data demonstrates CMPPE's ability to achieve anticonvulsant efficacy with significantly less motor impairment than the clinical standard, baclofen, a key advantage for researchers studying seizure disorders.
- [1] Lopez, D. A., et al. (2016). Anticonvulsant effects of structurally diverse GABAB positive allosteric modulators in the DBA/2J audiogenic seizure test: Comparison to baclofen and utility as a pharmacodynamic screening model. Neuropharmacology, 105, 459-470. View Source
